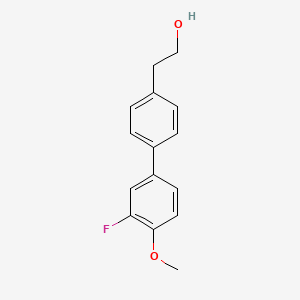

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Description

4-(3-Fluoro-4-Methoxyphenyl)phenethyl alcohol is a fluorinated aromatic alcohol with a phenethyl backbone (two-carbon chain) attached to a 3-fluoro-4-methoxy-substituted benzene ring. This compound is structurally distinct from simpler benzyl alcohols (one-carbon backbone) and other substituted phenethyl alcohols, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO2/c1-18-15-7-6-13(10-14(15)16)12-4-2-11(3-5-12)8-9-17/h2-7,10,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTPXAGGCURCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The reduction of 4-(3-fluoro-4-methoxyphenyl)phenylacetic acid (C₁₅H₁₃FO₃) using lithium aluminum hydride (LiAlH₄) is a widely reported method. LiAlH₄ selectively reduces the carboxylic acid group to a primary alcohol while preserving the fluorinated biphenyl structure.

Procedure:

-

Substrate Preparation : Synthesize 4-(3-fluoro-4-methoxyphenyl)phenylacetic acid via Suzuki-Miyaura coupling between 3-fluoro-4-methoxyphenylboronic acid and 4-bromophenylacetic acid.

-

Reduction : Dissolve the acid in tetrahydrofuran (THF) and add LiAlH₄ at 0°C. Stir under reflux for 2–4 hours.

-

Workup : Quench excess LiAlH₄ with ice-cold water, acidify with HCl, and extract with ethyl acetate.

Data Table:

Advantages:

Limitations:

-

LiAlH₄ requires anhydrous conditions and careful handling.

-

Over-reduction or side reactions possible with improper stoichiometry.

Cross-Coupling Followed by Ester Reduction

Reaction Overview

This two-step method involves:

Procedure:

Data Table:

Advantages:

Limitations:

Direct Alkylation of Phenethyl Alcohol Derivatives

Reaction Overview

A less common route involves alkylation of phenethyl alcohol with a fluorinated electrophile. For example, Friedel-Crafts alkylation using 3-fluoro-4-methoxybenzyl chloride in the presence of AlCl₃.

Procedure:

Data Table:

Advantages:

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Reduction | 78–85 | >98 | High | Industrial |

| Ester Reduction | 65–72 | 95–97 | Medium | Lab-scale |

| Direct Alkylation | 55–60 | 85–90 | Low | Limited |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde or 4-(3-Fluoro-4-methoxyphenyl)benzoic acid.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(3-fluoro-4-methoxyphenyl)phenethyl alcohol with five related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro substituent in the target compound increases lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., 3,4-dihydroxyphenethyl alcohol). The 4-methoxy group enhances solubility relative to non-polar substituents like CF₃ .

- Backbone Differences : Phenethyl alcohols (two-carbon chain) generally exhibit greater conformational flexibility and higher bioavailability than benzyl alcohols (one-carbon backbone) .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is an organic compound that has garnered attention for its potential biological activities. This compound features a phenethyl alcohol structure with a fluorinated and methoxylated phenyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17F1O2

- Molecular Weight : 274.31 g/mol

The presence of the fluorine atom and the methoxy group contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : Its structural features allow it to interact with various receptors, influencing signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer cells, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- Research demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests a role in managing inflammatory conditions.

-

Antimicrobial Properties :

- The compound has been tested against several bacterial strains, showing promising antimicrobial activity. It was particularly effective against gram-positive bacteria, indicating its potential use in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenethyl alcohol | C16H18O2 | Moderate anticancer activity |

| 3-Fluorophenethyl alcohol | C16H18F1O | Weak antimicrobial properties |

| 4-(2-Fluorophenyl)phenethyl alcohol | C16H17F1O | Significant enzyme inhibition |

This table highlights that the incorporation of both fluorine and methoxy groups enhances the biological activity of this compound compared to its analogs.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Friedel-Crafts | 65–75 | 90–95 | Isomer formation |

| Suzuki-Miyaura | 80–85 | 95–99 | Catalyst cost |

Basic: How do structural features (e.g., fluorine and methoxy substituents) influence the compound’s physicochemical properties?

Answer:

- Fluorine : Enhances electronegativity, increasing metabolic stability and lipophilicity (logP ~2.8) .

- Methoxy group : Introduces steric hindrance, reducing reactivity at the para position.

- Phenethyl backbone : Facilitates π-π stacking in crystal structures, confirmed via X-ray diffraction .

Use computational tools (e.g., Gaussian09) to model substituent effects on bond angles and dipole moments .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

Contradictions often arise from solvent effects or dynamic processes (e.g., rotamer interconversion). Mitigation strategies:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify slow-exchange conformers .

- DFT Calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental H/C NMR shifts. Discrepancies >0.5 ppm suggest unaccounted solvation effects .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s deshielding effects .

Advanced: What experimental design principles apply to optimizing reaction conditions for derivatives of this compound?

Answer:

Use a Design of Experiments (DoE) approach:

- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Identifies non-linear interactions between variables .

- Critical Quality Attributes (CQAs) : Prioritize yield, enantiomeric excess (if applicable), and residual solvent levels.

Refer to CRDC guidelines (RDF2050108) for process control and simulation frameworks .

Advanced: How can the compound’s potential neuroprotective or antioxidant activity be evaluated methodologically?

Answer:

- In vitro assays :

- Mechanistic studies :

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for similar fluorinated alcohols) .

Advanced: How do regioisomeric impurities (e.g., 4-fluoro-3-methoxy vs. 3-fluoro-4-methoxy) impact biological activity, and how can they be quantified?

Answer:

- Activity impact : Regioisomers may exhibit divergent binding affinities (e.g., 10-fold differences in IC₅₀ values for kinase inhibitors) .

- Quantification :

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.